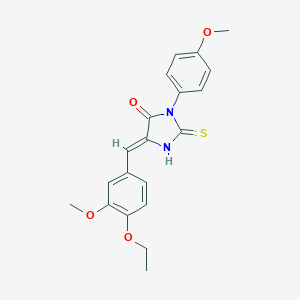
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as EMBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research, where this compound has shown significant anti-tumor activity in vitro and in vivo.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research on 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential applications in other areas of scientific research, such as immunology and infectious diseases.
In conclusion, this compound is a promising compound that has shown significant potential in the field of scientific research. Its anti-tumor activity and other biochemical and physiological effects make it a promising candidate for the development of new cancer therapies, and further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Synthesis Methods
The synthesis of 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and 4-methoxyphenylthiourea in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-17-10-5-13(12-18(17)25-3)11-16-19(23)22(20(27)21-16)14-6-8-15(24-2)9-7-14/h5-12H,4H2,1-3H3,(H,21,27)/b16-11- |
InChI Key |
RPPGBMCEJBJOTA-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306891.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306892.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306893.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306894.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306896.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306897.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306899.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306900.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306901.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306902.png)
![ethyl5-(2-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306905.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306906.png)
![ethyl 5-(4-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306908.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-methylpiperazin-1-yl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306910.png)